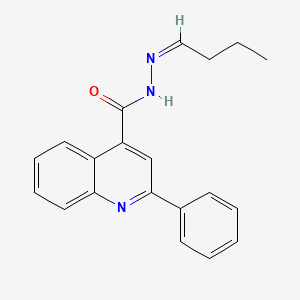

(Z)-N'-butylidene-2-phenylquinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity, flammability, and types of chemical reactions the compound can undergo .Applications De Recherche Scientifique

- Application : Recent research has explored the use of (Z)-N’-butylidene-2-phenylquinoline-4-carbohydrazide as a component in ultra-flexible and waterproof perovskite photovoltaics . These cells maintain efficiency even after repeated crumpling, making them suitable for wearable and washable solar panels.

- Application : Researchers have employed machine learning algorithms to predict the properties of novel materials, including (Z)-N’-butylidene-2-phenylquinoline-4-carbohydrazide derivatives . These predictions guide experimental synthesis and enhance our understanding of material behavior.

- Application : Scientists have investigated the potential of (Z)-N’-butylidene-2-phenylquinoline-4-carbohydrazide-based materials for fog harvesting. These materials could provide a sustainable water source in arid regions .

- Application : (Z)-N’-butylidene-2-phenylquinoline-4-carbohydrazide derivatives exhibit piezoelectric properties, making them suitable for nanogenerators. These devices can power sensors, medical implants, and even contribute to the Internet of Things .

Photovoltaics and Solar Cells

Materials Science and Machine Learning

Bio-inspired Fog Harvesting Materials

Nanogenerators and Piezotronics

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(Z)-butylideneamino]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-2-3-13-21-23-20(24)17-14-19(15-9-5-4-6-10-15)22-18-12-8-7-11-16(17)18/h4-14H,2-3H2,1H3,(H,23,24)/b21-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFUTAYYBFKOPW-BKUYFWCQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2430944.png)

![8-ethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)

![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)

![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)

![N-cycloheptyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430956.png)